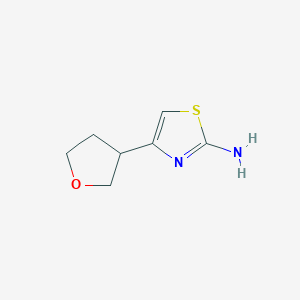

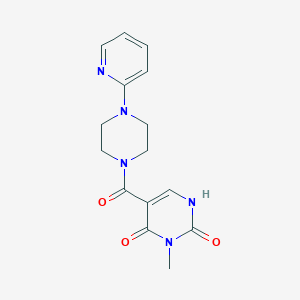

1-(3-Phenylpropyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and pharmacology. This compound is known for its unique chemical structure and its ability to interact with various biological systems in the body.

Scientific Research Applications

Anion Receptors

The compound has been explored for its potential in forming complex structures with metals, acting as an anion receptor. For example, a study by Amendola et al. (2006) discussed a urea-based compound that forms a stable complex with copper(I), which behaves as an anion receptor in aprotic media, showing potential for selective anion recognition and discrimination based on geometrical arrangements and interaction capabilities with spherical anions like halides and H2PO4- (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).

Supramolecular Gelators

Research by Braga et al. (2013) highlighted the synthesis and structural characterization of quinoline urea derivatives and their behavior as gelators in the formation of silver(I) complexes. This study provides insights into the potential applications of such compounds in creating supramolecular structures with distinct physical properties and applications in materials science (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).

Antimicrobial Activity

Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives and their reactivity towards various agents, including urea. The antimicrobial activity of selected derivatives was also reported, indicating the potential of such compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Biological Evaluation of Urea Derivatives

Perković et al. (2016) synthesized novel urea and bis-urea derivatives with primaquine and evaluated their biological activity. These compounds showed promising antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cells, suggesting their potential in cancer therapy (Perković, Antunović, Marijanović, Pavić, Ester, Kralj, Vlainić, Kosalec, Schols, Hadjipavlou-Litina, Pontiki, & Zorc, 2016).

Cardiac Myosin Activators

A study by Manickam et al. (2017) focused on the exploration of flexible phenylpropylurea scaffolds as novel cardiac myosin activators for treating systolic heart failure. The research identified urea derivatives showing significant in vitro and in vivo activity, highlighting the therapeutic potential of such compounds in heart failure management (Manickam, Jalani, Pillaiyar, Sharma, Boggu, Venkateswararao, Lee, Jeon, & Jung, 2017).

properties

IUPAC Name |

1-(3-phenylpropyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-2-21(26)25-15-7-11-18-12-13-19(16-20(18)25)24-22(27)23-14-6-10-17-8-4-3-5-9-17/h3-5,8-9,12-13,16H,2,6-7,10-11,14-15H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIEMGLMYFQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2681596.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2681602.png)

![8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2681605.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2681609.png)

![N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2681610.png)

![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)

![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)